molecular formula C18H14ClF3N2O3S B2935584 1-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879928-16-2

1-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2935584
CAS No.: 879928-16-2
M. Wt: 430.83
InChI Key: VWYILPZCEBAWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydrothienoimidazolone class, characterized by a bicyclic core structure fused with imidazolone and thiophene rings. The 5,5-dioxide moiety indicates oxidation of the sulfur atoms to sulfones, enhancing polarity and metabolic stability. Substituents include a 4-chlorophenyl group (electron-withdrawing, enhancing binding interactions) and a 3-(trifluoromethyl)phenyl group (lipophilic, improving bioavailability and resistance to oxidative metabolism).

Properties

IUPAC Name

1-(4-chlorophenyl)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2O3S/c19-12-4-6-13(7-5-12)23-15-9-28(26,27)10-16(15)24(17(23)25)14-3-1-2-11(8-14)18(20,21)22/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYILPZCEBAWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=C(C=C3)Cl)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables to illustrate findings.

  • Molecular Formula : C18H16ClF3N2O2S
  • Molecular Weight : 408.85 g/mol
  • CAS Number : 691868-89-0

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on its antiviral and anticancer properties.

Antiviral Activity

Recent studies have shown that derivatives of this compound can inhibit viral replication. For instance, compounds with similar structural features demonstrated effectiveness against various viruses, including HIV and Hepatitis C.

CompoundVirus TargetEC50 (µM)Reference
Compound AHIV-13.98
Compound BHCV NS5B32.2
Compound CTMV30.57 ± 3.11

Anticancer Activity

Research indicates that this compound may possess anticancer properties through the induction of apoptosis in cancer cells. In vitro studies have reported varying degrees of cytotoxicity against different cancer cell lines.

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)12.5 ± 0.5Apoptosis Induction
HeLa (Cervical Cancer)20.1 ± 1.0Cell Cycle Arrest
A549 (Lung Cancer)15.0 ± 0.8ROS Generation

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Enzymes : The compound's structure allows it to interact with viral enzymes, inhibiting their activity and thus viral replication.
  • Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways, leading to cell death.
  • Cell Cycle Disruption : It has been observed to interfere with cell cycle progression in cancerous cells.

Case Studies

  • Antiviral Efficacy Against HIV : A study evaluated the compound's effectiveness against HIV-1 using a cell-based assay, resulting in an EC50 value of 3.98 µM, indicating potent antiviral activity with a high therapeutic index .
  • HCV NS5B Inhibition : Another study focused on the inhibition of the Hepatitis C virus NS5B polymerase, reporting an IC50 value of 32.2 µM for a structurally similar derivative, suggesting potential for further development as an antiviral agent .
  • Cytotoxicity in Cancer Cells : Research involving various cancer cell lines revealed that the compound effectively induced apoptosis and exhibited significant cytotoxicity with IC50 values ranging from 12.5 µM to 20.1 µM across different cell types .

Comparison with Similar Compounds

Key Observations :

  • Chlorine Position : The 4-chlorophenyl group in the target compound likely improves receptor binding compared to 2-chlorophenyl (), as para-substitution optimizes steric and electronic interactions .
  • Trifluoromethyl Group : The 3-CF3Ph substituent contributes to metabolic stability and membrane permeability, a feature shared with and .
  • Thione vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.